5-Ethyl-2,4-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,4-dimethyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by its ethyl and dimethyl substitutions, imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids, to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, enhances the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the imidazole ring to its saturated form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazoles .
Scientific Research Applications
5-Ethyl-2,4-dimethyl-1H-imidazole finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of 5-Ethyl-2,4-dimethyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- 2-Methylimidazole
- 4-Methylimidazole
- 2-Ethyl-4-methylimidazole
Comparison: 5-Ethyl-2,4-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Methylimidazole and 4-Methylimidazole, the presence of both ethyl and dimethyl groups enhances its lipophilicity and potentially its biological activity. The compound’s unique structure also allows for more diverse chemical reactivity and applications .
Properties
CAS No. |
91773-26-1 |
---|---|
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
4-ethyl-2,5-dimethyl-1H-imidazole |
InChI |
InChI=1S/C7H12N2/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3,(H,8,9) |
InChI Key |
NELFWLUXURRZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.